molecular formula C9H9FO B119259 3'-Fluoropropiophenone CAS No. 455-67-4

3'-Fluoropropiophenone

Cat. No.: B119259
CAS No.: 455-67-4
M. Wt: 152.16 g/mol
InChI Key: RPMOHVRRKYJFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Fluoropropiophenone is an organic compound with the molecular formula C₉H₉FO. It is a clear, colorless oil that is stable under recommended storage conditions. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Fluoropropiophenone can be synthesized from 1-(3-fluorophenyl)propan-1-ol. One common method involves the use of Jones reagent in acetone at temperatures between 0 to 10°C. The reaction mixture is stirred for three hours, followed by extraction with dichloromethane and drying over sodium sulfate. The solvent is then removed under reduced pressure to yield 3’-Fluoropropiophenone as a yellow oil .

Industrial Production Methods: Industrial production of 3’-Fluoropropiophenone typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Jones reagent in acetone.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Scientific Research Applications

3’-Fluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoropropiophenone involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form substituted products. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

  • 4’-Fluoropropiophenone
  • 3-Chloro-4’-Fluoropropiophenone
  • 3’,4’-Difluoropropiophenone

Comparison: 3’-Fluoropropiophenone is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to 4’-Fluoropropiophenone, it has different electronic effects, leading to variations in reaction outcomes. The presence of additional substituents in compounds like 3-Chloro-4’-Fluoropropiophenone further alters their chemical behavior .

Properties

IUPAC Name

1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMOHVRRKYJFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334578
Record name 3'-Fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-67-4
Record name 3'-Fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Fluoropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Fluoropropiophenone
Reactant of Route 2
Reactant of Route 2
3'-Fluoropropiophenone
Reactant of Route 3
Reactant of Route 3
3'-Fluoropropiophenone
Reactant of Route 4
Reactant of Route 4
3'-Fluoropropiophenone
Reactant of Route 5
Reactant of Route 5
3'-Fluoropropiophenone
Reactant of Route 6
Reactant of Route 6
3'-Fluoropropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.